molecular formula C7H8BrFN2O2S B13900790 N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide

N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide

Katalognummer: B13900790
Molekulargewicht: 283.12 g/mol
InChI-Schlüssel: AFBPREZYRVNICT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and a methanesulfonamide group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide is unique due to the combination of bromine, fluorine, and methanesulfonamide groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C7H8BrFN2O2S

Molekulargewicht

283.12 g/mol

IUPAC-Name

N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H8BrFN2O2S/c1-4-6(11-14(2,12)13)3-5(9)7(8)10-4/h3,11H,1-2H3

InChI-Schlüssel

AFBPREZYRVNICT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1NS(=O)(=O)C)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.